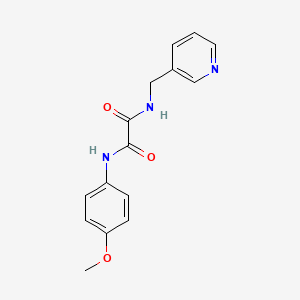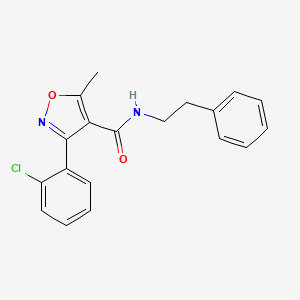
N'-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves careful selection of starting materials and reaction conditions to ensure the formation of the desired amide linkages and the preservation of functional groups. For instance, the synthesis of N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide involves steps that may be similar to those needed for synthesizing "N'-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide" .
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been analyzed using X-ray diffraction techniques, revealing details such as crystal system, lattice constants, and the orientation of rings within the molecules . These studies provide a basis for understanding how the methoxyphenyl and pyridinylmethyl groups might influence the overall molecular conformation and packing in the crystal lattice of the compound .
Chemical Reactions Analysis
The reactivity of related compounds has been explored through various spectroscopic methods and theoretical calculations, including density functional theory (DFT). These studies can shed light on the electronic properties, such as HOMO and LUMO energies, which are indicative of the chemical reactivity of the molecule . Additionally, the antioxidant properties of similar compounds have been determined using free radical scavenging tests, which could be relevant for "this compound" .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "this compound" have been characterized using various analytical techniques. These include X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy. Such analyses reveal important properties like polymorphism, thermal stability, and vibrational frequencies, which are crucial for understanding the behavior of the compound under different conditions .
Wissenschaftliche Forschungsanwendungen
1. Discovery of Kinase Inhibitors
N'-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide derivatives have been identified as potent and selective Met kinase inhibitors, with significant implications in the treatment of certain cancers. For instance, the analogue 10, a structurally similar compound, demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model, owing to its potency and improved aqueous solubility. This research underscores the potential of these compounds in targeted cancer therapy (Schroeder et al., 2009).
2. Crystal Structure and Molecular Analysis
The crystal structure and molecular conformation of related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been extensively studied. These compounds, which have potential as antineoplastic agents, exhibit complex molecular structures that are stabilized by intramolecular hydrogen bonding, showcasing the intricate nature of these molecules (Banerjee et al., 2002).
3. Structural Modifications and Biological Activity
Modifications of the this compound structure have been associated with varying biological activities, including diuretic properties and potential use in hypertension remedies. Polymorphic modifications of these compounds can impact their pharmaceutical properties, highlighting the significance of molecular structure in drug efficacy and the potential for developing new therapeutics (Shishkina et al., 2018).
4. Electrophoretic Separation and Analysis
The structure of this compound derivatives is crucial in the electrophoretic separation and analysis of related substances, such as imatinib mesylate and its analogs. The precise structural analysis enables the effective quality control and characterization of these pharmaceutical compounds, ensuring their safety and efficacy in medical applications (Ye et al., 2012).
Eigenschaften
IUPAC Name |
N'-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-6-4-12(5-7-13)18-15(20)14(19)17-10-11-3-2-8-16-9-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUDPMCMNRZMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)



![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)
![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)
